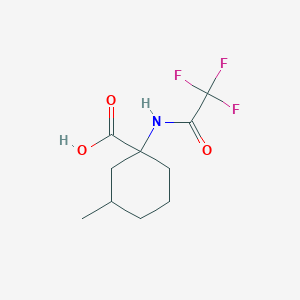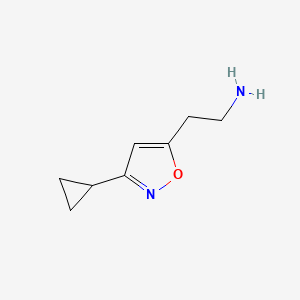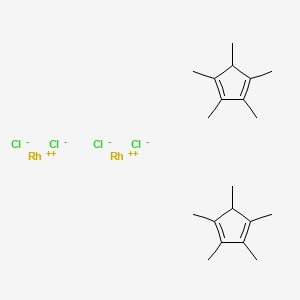
Bis(lambda2-rhodium(2+) ion) bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(lambda2-rhodium(2+) ion) bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) tetrachloride: is a coordination compound featuring rhodium as the central metal ion. This compound is known for its unique structure and significant applications in various fields, including catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(lambda2-rhodium(2+) ion) bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) tetrachloride typically involves the reaction of rhodium chloride with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. Advanced purification techniques, such as column chromatography, may be employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the rhodium center is oxidized to a higher oxidation state.
Reduction: It can also participate in reduction reactions, where the rhodium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Various ligands, such as phosphines or amines, can be used under mild conditions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .
Aplicaciones Científicas De Investigación
Chemistry:
Biology and Medicine:
Anticancer Research: Rhodium complexes have shown potential in anticancer research due to their ability to interact with DNA and inhibit cancer cell growth.
Industry:
Mecanismo De Acción
The mechanism of action of bis(lambda2-rhodium(2+) ion) bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) tetrachloride involves the coordination of the rhodium center with various ligands. This coordination can alter the electronic properties of the rhodium ion, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as DNA interaction in anticancer research or activation of substrates in catalytic reactions .
Comparación Con Compuestos Similares
Bis(dichloro(pentamethylcyclopentadienyl)rhodium): This compound has a similar structure but different ligands, leading to distinct properties and applications.
Pentamethylcyclopentadienylrhodium(III) chloride dimer: Another related compound with unique catalytic properties.
Uniqueness: Bis(lambda2-rhodium(2+) ion) bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) tetrachloride is unique due to its specific ligand arrangement, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications and research areas .
Propiedades
Fórmula molecular |
C20H32Cl4Rh2 |
|---|---|
Peso molecular |
620.1 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+);tetrachloride |
InChI |
InChI=1S/2C10H16.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*6H,1-5H3;4*1H;;/q;;;;;;2*+2/p-4 |
Clave InChI |
XPOXQTDUMBBGLJ-UHFFFAOYSA-J |
SMILES canónico |
CC1C(=C(C(=C1C)C)C)C.CC1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Rh+2].[Rh+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15300855.png)
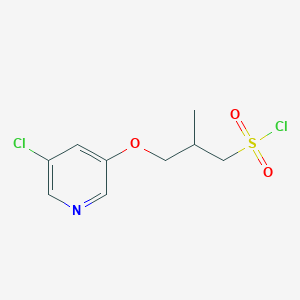
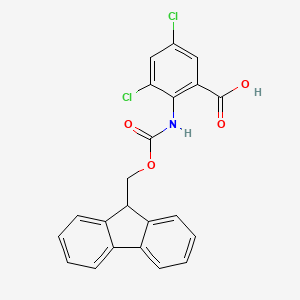
![3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B15300868.png)

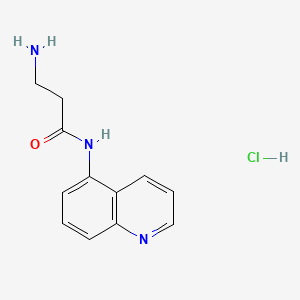

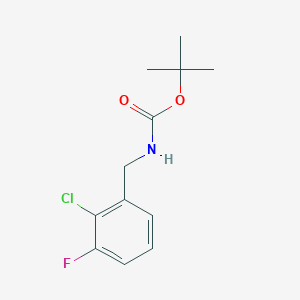
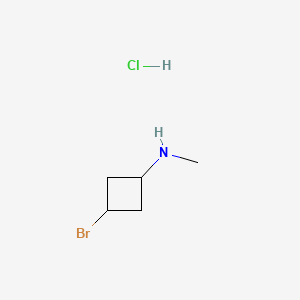

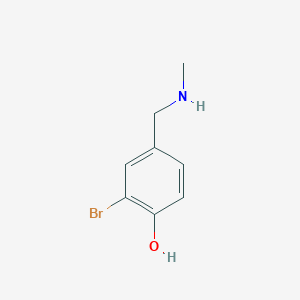
![rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B15300929.png)
